![molecular formula C27H25BrN2O2S B3444128 1-[(4-bromo-1-naphthyl)sulfonyl]-4-(diphenylmethyl)piperazine](/img/structure/B3444128.png)
1-[(4-bromo-1-naphthyl)sulfonyl]-4-(diphenylmethyl)piperazine
描述
1-[(4-bromo-1-naphthyl)sulfonyl]-4-(diphenylmethyl)piperazine is a chemical compound that has recently gained attention in scientific research due to its potential pharmacological properties. This compound is commonly referred to as BRL-15572 and is classified as a selective serotonin 5-HT1D receptor antagonist.
作用机制
BRL-15572 acts as a selective antagonist of the 5-HT1D receptor, which is primarily found in the brain. This receptor plays a role in the regulation of serotonin levels, which are important for mood regulation and pain perception. By blocking the 5-HT1D receptor, BRL-15572 can increase serotonin release in the brain, which may have therapeutic effects for a variety of neurological disorders.
Biochemical and Physiological Effects
Studies have shown that BRL-15572 can increase dopamine release in the brain, which may have implications for the treatment of Parkinson's disease. Additionally, BRL-15572 has been shown to have analgesic effects, which may be due to its ability to increase serotonin levels in the brain. BRL-15572 has also been shown to have anxiolytic effects, which may be due to its ability to regulate serotonin levels in the brain.
实验室实验的优点和局限性
One advantage of using BRL-15572 in lab experiments is its high selectivity for the 5-HT1D receptor. This allows researchers to specifically target this receptor and study its effects on various neurological disorders. However, one limitation of using BRL-15572 is its low solubility in water, which can make it difficult to administer in certain experimental settings.
未来方向
Future research on BRL-15572 could focus on its potential as a therapeutic agent for neurological disorders such as migraines, depression, and anxiety disorders. Additionally, further research could investigate the potential of BRL-15572 as a treatment for Parkinson's disease and other movement disorders. Finally, research could focus on developing more soluble forms of BRL-15572 to improve its administration in lab experiments.
科学研究应用
BRL-15572 has shown potential as a therapeutic agent for a variety of neurological disorders. Studies have shown that BRL-15572 can act as a potent 5-HT1D receptor antagonist, which may have implications for the treatment of migraines, depression, and anxiety disorders. Additionally, BRL-15572 has been shown to have potential as a treatment for Parkinson's disease, as it can increase dopamine release in the brain.
属性
IUPAC Name |
1-benzhydryl-4-(4-bromonaphthalen-1-yl)sulfonylpiperazine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25BrN2O2S/c28-25-15-16-26(24-14-8-7-13-23(24)25)33(31,32)30-19-17-29(18-20-30)27(21-9-3-1-4-10-21)22-11-5-2-6-12-22/h1-16,27H,17-20H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDAQPAPESFBDGG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C5=CC=CC=C54)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25BrN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzhydryl-4-(4-bromonaphthalen-1-yl)sulfonylpiperazine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。